molecular formula C19H22FN3O2 B2907042 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide CAS No. 1396876-45-1

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide

Cat. No.: B2907042
CAS No.: 1396876-45-1
M. Wt: 343.402
InChI Key: DPAMWGCKNXZZRY-UHFFFAOYSA-N
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Description

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a fluorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the cyclohexyl and fluorophenyl groups. Common reagents used in these reactions include cyclopropylamine, 3-fluorobenzoyl chloride, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving the oxadiazole ring or fluorophenyl group.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and fluorophenyl-containing molecules. Examples include:

Uniqueness

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-15-6-4-5-13(11-15)12-16(24)22-19(9-2-1-3-10-19)18-21-17(23-25-18)14-7-8-14/h4-6,11,14H,1-3,7-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAMWGCKNXZZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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